1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an ethoxy group and a 4-methylphenylsulfonyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides under basic conditions.
Attachment of the 4-Methylphenylsulfonyl Group: This step involves sulfonylation reactions using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfonyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential biological activities, including anti-cancer and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities and applications.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds also belong to the pyridine family and have been studied for their potential analgesic and sedative activities.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-ethoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-15-11-18(16-14(15)5-4-10-17-16)22(19,20)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3 |
InChI Key |
CNCOHMSODKPDLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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